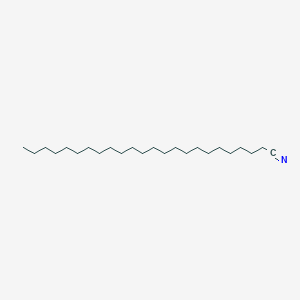
Tetracosanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosanenitrile is a chemical compound with the molecular formula C₂₄H₄₇N . It is a long-chain nitrile, which means it contains a cyano group (-CN) attached to a long hydrocarbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosanenitrile can be synthesized through various methods. One common synthetic route involves the reaction of a long-chain alkyl halide with sodium cyanide (NaCN) in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale chemical reactors. The process involves the continuous addition of the alkyl halide and sodium cyanide to the reactor, followed by the separation and purification of the product using distillation columns. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetracosanenitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can be substituted with other functional groups, such as hydroxyl or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and hydroxylating agents.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Primary amines.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Tetracosanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetracosanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes, while its anticancer activity may involve the inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Octadecanenitrile (C₁₈H₃₇N): A shorter-chain nitrile with similar chemical properties.
Hexacosanenitrile (C₂₆H₅₃N): A longer-chain nitrile with similar chemical properties.
Dodecanenitrile (C₁₂H₂₅N): A shorter-chain nitrile with similar chemical properties.
Uniqueness
Tetracosanenitrile is unique due to its long hydrocarbon chain, which imparts specific physical and chemical properties. Its length allows for unique interactions with other molecules and materials, making it valuable in various applications .
Properties
CAS No. |
95804-62-9 |
|---|---|
Molecular Formula |
C24H47N |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
tetracosanenitrile |
InChI |
InChI=1S/C24H47N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-23H2,1H3 |
InChI Key |
RPUYSRPQKZDIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



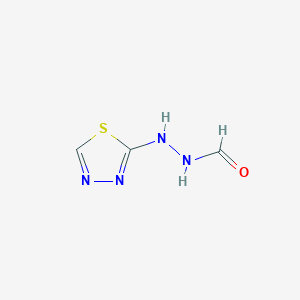

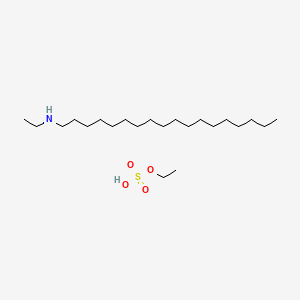
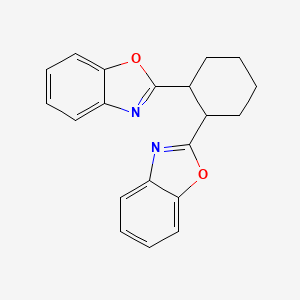
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
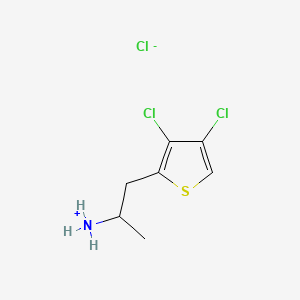
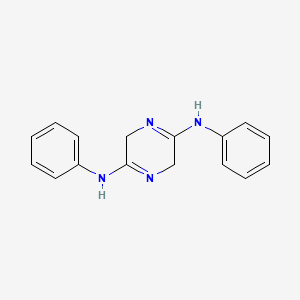
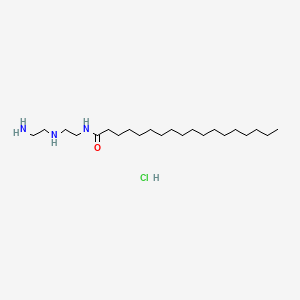
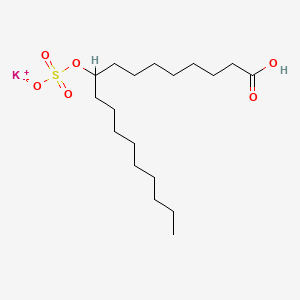
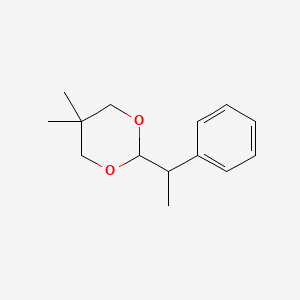
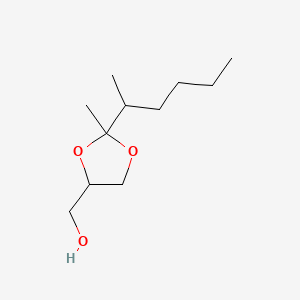
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
